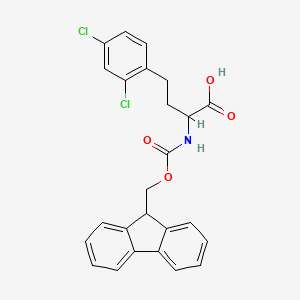

(R)-4-(2,4-Dichloro-phenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-butyric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fmoc-2,4-dichloro-D-homophénylalanine: est un dérivé de la phénylalanine, un acide aminé essentiel. Ce composé est caractérisé par la présence d'un groupe protecteur fluorenylméthyloxycarbonyle (Fmoc), couramment utilisé dans la synthèse peptidique. L'ajout de deux atomes de chlore aux positions 2 et 4 du cycle phényle et l'extension de la chaîne carbonée d'un groupe méthylène (homologation) rendent ce composé unique.

Méthodes De Préparation

Voies Synthétiques et Conditions de Réaction

La synthèse du Fmoc-2,4-dichloro-D-homophénylalanine implique généralement les étapes suivantes:

Protection du Groupe Amino: Le groupe amino de la D-homophénylalanine est protégé en utilisant le groupe Fmoc. Cela est généralement réalisé en faisant réagir la D-homophénylalanine avec du chlorure de Fmoc en présence d'une base telle que le carbonate de sodium.

Chloruration: Le cycle phényle est chloré aux positions 2 et 4 à l'aide d'un agent chlorant tel que le chlorure de thionyle ou le pentachlorure de phosphore.

Méthodes de Production Industrielle

La production industrielle du Fmoc-2,4-dichloro-D-homophénylalanine suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique:

Synthèse en Masse: De grandes quantités de D-homophénylalanine sont mises à réagir avec du chlorure de Fmoc dans des conditions contrôlées.

Purification: Le produit est purifié en utilisant des techniques telles que la cristallisation ou la chromatographie pour assurer une pureté élevée.

Analyse Des Réactions Chimiques

Types de Réactions

Le Fmoc-2,4-dichloro-D-homophénylalanine subit plusieurs types de réactions chimiques:

Réactions de Substitution: Les atomes de chlore sur le cycle phényle peuvent être substitués par d'autres nucléophiles.

Déprotection: Le groupe Fmoc peut être éliminé dans des conditions basiques, généralement en utilisant de la pipéridine.

Réactifs et Conditions Communs

Réactions de Substitution: Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium peuvent être utilisés pour la substitution nucléophile.

Déprotection: La pipéridine dans le diméthylformamide (DMF) est couramment utilisée pour éliminer le groupe Fmoc.

Principaux Produits Formés

Produits de Substitution: Selon le nucléophile utilisé, divers dérivés substitués du Fmoc-2,4-dichloro-D-homophénylalanine peuvent être formés.

Acide Aminé Déprotégé: L'élimination du groupe Fmoc donne la 2,4-dichloro-D-homophénylalanine.

Applications de la Recherche Scientifique

Le Fmoc-2,4-dichloro-D-homophénylalanine a plusieurs applications dans la recherche scientifique:

Synthèse Peptidique: Il est utilisé comme un bloc de construction dans la synthèse de peptides et de protéines.

Recherche en Protéomique: Ce composé est utilisé dans l'étude de la structure et de la fonction des protéines.

Chimie Médicinale: Il est étudié pour ses applications thérapeutiques potentielles, y compris comme un précurseur pour le développement de médicaments.

Mécanisme d'Action

Le mécanisme d'action du Fmoc-2,4-dichloro-D-homophénylalanine implique son incorporation dans les peptides et les protéines. Le groupe Fmoc protège le groupe amino pendant la synthèse, empêchant les réactions indésirables. Une fois incorporé, le groupe Fmoc peut être éliminé pour révéler le groupe amino libre, permettant de nouvelles réactions ou interactions avec des cibles biologiques.

Applications De Recherche Scientifique

Fmoc-2,4-dichloro-D-homophenylalanine has several applications in scientific research:

Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.

Proteomics Research: The compound is used in the study of protein structure and function.

Medicinal Chemistry: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

Mécanisme D'action

The mechanism of action of Fmoc-2,4-dichloro-D-homophenylalanine involves its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. Once incorporated, the Fmoc group can be removed to reveal the free amino group, allowing further reactions or interactions with biological targets.

Comparaison Avec Des Composés Similaires

Composés Similaires

Fmoc-D-homophénylalanine: Structure similaire, mais sans les atomes de chlore.

Fmoc-2,4-dichloro-L-homophénylalanine: L'énantiomère L du composé.

Unicité

Le Fmoc-2,4-dichloro-D-homophénylalanine est unique en raison de la présence d'atomes de chlore aux positions 2 et 4, ce qui peut influencer sa réactivité et ses interactions dans la synthèse peptidique. La configuration D confère également des propriétés stéréochimiques différentes par rapport à son homologue L.

Propriétés

Formule moléculaire |

C25H21Cl2NO4 |

|---|---|

Poids moléculaire |

470.3 g/mol |

Nom IUPAC |

4-(2,4-dichlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C25H21Cl2NO4/c26-16-11-9-15(22(27)13-16)10-12-23(24(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-9,11,13,21,23H,10,12,14H2,(H,28,31)(H,29,30) |

Clé InChI |

CRJTYUFAAFBWAR-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC4=C(C=C(C=C4)Cl)Cl)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[10-(3-Chlorophenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzoic acid](/img/structure/B12305619.png)

![4H-1-Benzopyran-4-one, 3-[(4-O-acetyl-6-deoxy-alpha-L-mannopyranosyl)oxy]-7-[(6-deoxy-alpha-L-mannopyranosyl)oxy]-5-hydroxy-2-(4-hydroxyphenyl)-](/img/structure/B12305638.png)

![rac-benzyl (1R,6S,7S)-6-hydroxy-8-oxa-3-azabicyclo[5.1.0]octane-3-carboxylate](/img/structure/B12305675.png)

![rac-(2R,5S)-5-[(morpholin-4-yl)methyl]oxolane-2-carboxylic acid hydrochloride, cis](/img/structure/B12305680.png)

![(alphaS)-alpha-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-3'-fluoro[1,1'-biphenyl]-4-propanoic acid](/img/structure/B12305688.png)